molecular formula C24H47NO2 B032209 (Z)-N-(2-Hydroxyethyl)docos-13-enamide CAS No. 18190-74-4

(Z)-N-(2-Hydroxyethyl)docos-13-enamide

Cat. No.: B032209
CAS No.: 18190-74-4
M. Wt: 381.6 g/mol
InChI Key: UGYSMGXRWBTMRZ-KTKRTIGZSA-N
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Description

(Z)-N-(2-Hydroxyethyl)docos-13-enamide is a long-chain fatty acid derivative with a hydroxyl group and an amide linkage. Compounds like this are often found in biological systems and can have various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-Hydroxyethyl)docos-13-enamide typically involves the reaction of docos-13-enoic acid with 2-aminoethanol. The reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-Hydroxyethyl)docos-13-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the docos-13-enamide chain can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be substituted with other nucleophiles.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated amide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

(Z)-N-(2-Hydroxyethyl)docos-13-enamide can be used as a building block in organic synthesis, particularly in the synthesis of complex lipids and surfactants.

Biology

In biological research, this compound can be used to study the metabolism and function of long-chain fatty acid derivatives in cells.

Medicine

Industry

In the industrial sector, this compound can be used in the formulation of cosmetics, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of (Z)-N-(2-Hydroxyethyl)docos-13-enamide depends on its specific application. In biological systems, it may interact with lipid membranes, enzymes, or receptors, influencing various cellular processes. The hydroxyl group and amide linkage can play crucial roles in its interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(2-Hydroxyethyl)oleamide: Similar structure but with a shorter carbon chain.

    (Z)-N-(2-Hydroxyethyl)linoleamide: Contains multiple double bonds in the carbon chain.

    (Z)-N-(2-Hydroxyethyl)arachidonamide: Contains multiple double bonds and is involved in signaling pathways.

Uniqueness

(Z)-N-(2-Hydroxyethyl)docos-13-enamide is unique due to its specific chain length and the presence of a hydroxyl group, which can influence its physical and chemical properties, as well as its biological activity.

Properties

IUPAC Name

(Z)-N-(2-hydroxyethyl)docos-13-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYSMGXRWBTMRZ-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276553
Record name (13Z)-N-(2-Hydroxyethyl)-13-docosenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18190-74-4
Record name (13Z)-N-(2-Hydroxyethyl)-13-docosenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18190-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-N-(2-Hydroxyethyl)docos-13-enamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018190744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (13Z)-N-(2-Hydroxyethyl)-13-docosenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-N-(2-hydroxyethyl)docos-13-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What were the key findings of the study regarding the effects of (Z)-N-(2-Hydroxyethyl)docos-13-enamide on hyperlipidemic golden hamsters?

A1: The study [] demonstrated that oral administration of this compound exhibited several beneficial effects in a hyperlipidemic golden hamster model:

  • Hypolipidemic effect: The compound effectively reduced serum lipid levels in the hamsters. []
  • Reduced hepatic lipid accumulation: It mitigated the buildup of lipids in the liver, suggesting a protective effect against fatty liver disease. []
  • Improved liver function markers: Treatment with the compound led to a decrease in serum ALT and AST levels, indicating improved liver function. []
  • Antioxidant activity: It reduced hepatic MDA (malondialdehyde) levels, a marker of oxidative stress, and increased hepatic SOD (superoxide dismutase) activity, an antioxidant enzyme. []

Q2: What are the limitations of the current research on this compound?

A2: While the study provides promising initial findings, it acknowledges the need for further investigation, particularly regarding:

  • Mechanism of action: The precise mechanism by which this compound exerts its lipid-lowering and hepatoprotective effects remains to be fully elucidated. []

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